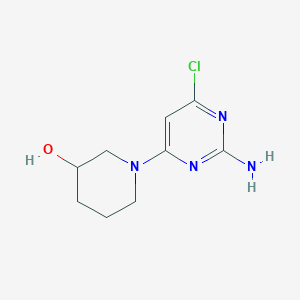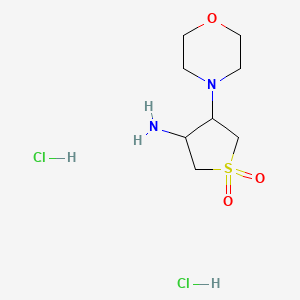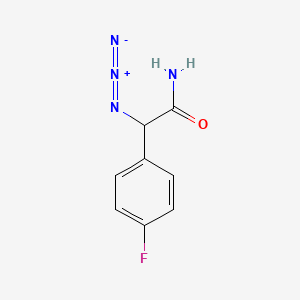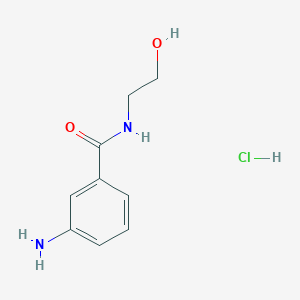
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol
Vue d'ensemble
Description
“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13) . This indicates that the compound contains a piperidine ring attached to a 2-amino-6-chloropyrimidin-4-yl group.Physical And Chemical Properties Analysis
“1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol” is a powder at room temperature . It has a molecular weight of 228.68 g/mol .Applications De Recherche Scientifique
Chemical Structure and Biological Activity
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol is a compound that belongs to a class of chemicals with significant biological activities, particularly in pharmaceutical and biomedical sciences. Although the direct applications of this specific compound in scientific research are not extensively documented, its structural components, such as pyrimidine and piperidine derivatives, play crucial roles in various pharmacological and medicinal contexts. This section explores related research areas, focusing on the implications of similar chemical structures.
Pyrimidine Derivatives in Drug Design
Pyrimidine derivatives are known for their wide range of pharmacological activities. Research developments in synthesizing anti-inflammatory pyrimidine compounds highlight their potential in treating inflammatory diseases. These compounds act by inhibiting key inflammatory mediators, offering insights into designing novel anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Similarly, the synthesis and role of β-alanine, a component related to pyrimidine metabolism, in plants suggest its involvement in stress response and potential therapeutic applications (Parthasarathy et al., 2019).
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives are integral in creating therapeutic agents, particularly those targeting the central nervous system. The disposition and metabolism of arylpiperazine derivatives, a class containing structural motifs similar to 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol, have been extensively studied for their pharmacological actions in treating depression, psychosis, and anxiety. The N-dealkylation process of these derivatives highlights the importance of structural modifications in enhancing their therapeutic efficacy (Caccia, 2007).
Propriétés
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFIMCCBFEAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)





![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)


